3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol
Overview
Description
3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol is a heterocyclic compound with the molecular formula C7H5BrN2O. It is known for its unique structure, which includes a bromine atom attached to a pyrrolo[3,2-c]pyridine core. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The abnormal activation of the FGFR signaling pathway can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
The compound has high gastrointestinal absorption and is BBB permeant . Its Log Kp (skin permeation) is -6.43 cm/s . The compound has a Lipinski score of 0.0, indicating it follows the Lipinski’s Rule of Five for drug-likeness .
Result of Action
The compound exhibits potent activities against FGFR1, 2, and 3 . It inhibits cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of cells .
Biochemical Analysis
Biochemical Properties
3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of the enzyme cytochrome P450 1A2 (CYP1A2), which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the migration and invasion abilities of certain cancer cells, such as 4T1 cells, by inhibiting key signaling pathways involved in these processes . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, such as CYP1A2, leading to enzyme inhibition. This binding interaction is facilitated by the structural features of the compound, which allow it to fit into the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of cancer cell migration and invasion. At high doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, which play a role in its metabolism and biotransformation . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, this compound may influence the levels of cofactors and other metabolites involved in its metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be found in the cytoplasm, where it can interact with enzymes and other biomolecules involved in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol typically involves multi-step processes. One common method includes the following steps:
Starting Material: The synthesis begins with 3-bromo-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one.
Deprotonation: Sodium hydride is used in N,N-dimethylformamide (DMF) at temperatures ranging from 10°C to 35°C to deprotonate the starting material.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, alkyl halides, and DMF as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biological studies.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but differs in the position of the nitrogen atom and the absence of a bromine atom.
1H-pyrazolo[3,4-b]pyridine: Another related compound with a pyrazole ring fused to a pyridine ring, showing different biological activities.
Uniqueness
3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications.
Properties
IUPAC Name |
3-bromo-1,5-dihydropyrrolo[3,2-c]pyridin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-3-10-5-1-2-9-7(11)6(4)5/h1-3,10H,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVORRLOJMKVSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1NC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226644 | |
Record name | 3-Bromo-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701226644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-43-2 | |
Record name | 3-Bromo-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701226644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.